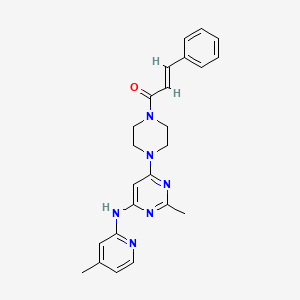
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide, also known as JNJ-40346527, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in preclinical models.
Mecanismo De Acción
PTP1B is a negative regulator of insulin signaling by dephosphorylating key insulin receptor substrates. Inhibition of PTP1B by 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide leads to increased insulin receptor phosphorylation and downstream signaling, resulting in improved glucose uptake and metabolism. This compound has also been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight in animal models of obesity and type 2 diabetes. In addition, this compound has been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue. These effects are consistent with the mechanism of action of PTP1B inhibition and suggest that this compound has potential therapeutic applications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide in lab experiments include its specificity for PTP1B inhibition, its oral bioavailability, and its potential synergistic effects with other antidiabetic drugs. However, this compound has limitations in terms of its pharmacokinetic properties, including its short half-life and low plasma concentration. Furthermore, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
For 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide include further preclinical studies to investigate its potential therapeutic applications in the treatment of metabolic disorders. In addition, studies are needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in humans. Furthermore, this compound may have potential applications in other disease areas, such as cancer, where PTP1B has been implicated in tumor growth and metastasis.
Métodos De Síntesis
The synthesis of 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide involves a 6-step process starting from 2-bromo-5-cyanopyridine. The key step involves the formation of the piperidine ring through a condensation reaction with 2-methyl-6-oxopiperidine-3-carboxylic acid. The final product is obtained through a purification process using chromatography techniques.
Aplicaciones Científicas De Investigación
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that PTP1B inhibition by this compound leads to improved glucose tolerance, insulin sensitivity, and reduced body weight in animal models. Furthermore, this compound has been shown to have a synergistic effect when used in combination with other antidiabetic drugs such as metformin and GLP-1 agonists.
Propiedades
IUPAC Name |
6-cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-10(5-6-12(18)15-8)17-13(19)11-4-2-3-9(7-14)16-11/h2-4,8,10H,5-6H2,1H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMDTQMIRIYONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)NC(=O)C2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)

![methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)

![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)
![2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2417211.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)
![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)